1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride
Overview
Description
“1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride” is a chemical compound with the molecular formula C13H15ClO2 . It has a molecular weight of 238.710 . It is an impurity of Atovaquone (A793500), which is a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport and possesses antipneumocystic activity .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15ClO2/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) . This code provides a unique representation of the molecule’s structure .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 238.710 and a molecular formula of C13H15ClO2 . The compound has a density of 1.2±0.1 g/cm , a boiling point of 378.9±35.0 °C at 760 mmHg , and a vapor pressure of 0.0±0.9 mmHg at 25°C .Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its chemical structure, we can hypothesize that it might interact with proteins or enzymes that have affinity for aromatic compounds or carboxylic acids .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
The molecular and cellular effects of 1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride’s action are currently unknown. Given its chemical structure, it might potentially cause changes in cellular processes that involve aromatic compounds or carboxylic acids .
Properties
IUPAC Name |
1-(4-chlorophenyl)cyclohexane-1-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPXUQLGROHFFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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